Oxidophosphorus(1+)
Description
Oxidophosphorus(1+), denoted chemically as PO+, is a monoatomic cationic species derived from phosphorus and oxygen. According to IUPAC nomenclature guidelines, its systematic name distinguishes it from related phosphoryl or oxo-phosphorus compounds. Unlike neutral or anionic phosphorus-oxygen species, PO+ carries a +1 charge, making it a highly reactive electrophile in chemical reactions.
The formation of PO+ typically occurs under high-energy conditions, such as plasma environments or during the decomposition of phosphorus-containing compounds. Its transient nature and high reactivity limit direct experimental characterization, though computational studies and mass spectrometry have provided insights into its electronic structure and stability .
Properties
Molecular Formula |
OP+ |
|---|---|
Molecular Weight |
46.973 g/mol |
IUPAC Name |
phosphanylidyneoxidanium |
InChI |
InChI=1S/OP/c1-2/q+1 |
InChI Key |
OWAFMGZRZPLCGM-UHFFFAOYSA-N |
SMILES |
[O+]#P |
Canonical SMILES |
[O+]#P |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphorus-Oxygen Compounds
Phosphorus-oxygen compounds exhibit diverse stoichiometries and charges, leading to distinct chemical behaviors. Below is a detailed comparison of PO+ with structurally or functionally related species:
Oxidophosphorus(•) (PO•)
- Formula and Charge : PO• (neutral radical).
- Structure : A radical species with an unpaired electron localized on phosphorus or oxygen.
- Reactivity: Participates in radical chain reactions, such as atmospheric oxidation processes.
- Key Difference : Charge and electronic configuration (radical vs. cation).
Oxidophosphate(1−) (PO−)
- Formula and Charge : PO− (−1 charge).
- Structure: A monoatomic anion with a single negative charge.
- Reactivity : Acts as a nucleophile in substitution reactions. Its stability in solution depends on counterions and solvent polarity.
- Key Difference : Charge inversion (−1 vs. +1) leads to opposing reactivity trends (nucleophilic vs. electrophilic) .
Dioxidophosphate(1−) (PO₂−)
- Formula and Charge : PO₂− (−1 charge).
- Structure : Features two oxygen atoms bonded to phosphorus, forming a linear or bent geometry.
- Reactivity : Intermediate in phosphate ester hydrolysis. Its additional oxygen atom enhances resonance stabilization compared to PO+ .
Trioxidophosphate(3−) (PO₃³−)
- Formula and Charge : PO₃³− (−3 charge).
- Structure : A tetrahedral anion central to biological systems (e.g., ATP, DNA backbone).
- Reactivity : Forms stable salts (e.g., Na₃PO₄) and coordinates with metal ions. The high negative charge contrasts sharply with PO+, limiting direct comparative applications .
Data Tables: Structural and Electronic Properties
| Compound | Formula | Charge | Oxidation State of P | Key Reactivity |
|---|---|---|---|---|
| Oxidophosphorus(1+) | PO+ | +1 | +3 | Electrophilic addition |
| Oxidophosphorus(•) | PO• | 0 | +2 | Radical reactions |
| Oxidophosphate(1−) | PO− | −1 | +1 | Nucleophilic substitution |
| Dioxidophosphate(1−) | PO₂− | −1 | +3 | Acid-base equilibria |
| Trioxidophosphate(3−) | PO₃³− | −3 | +5 | Metal coordination |
Note: Oxidation states calculated based on oxygen’s −2 charge.
Research Findings and Key Insights
Electronic Structure : Computational studies indicate that PO+ has a low-lying vacant orbital, making it a strong Lewis acid. This contrasts with PO₃³−, which has a filled valence shell and acts as a Lewis base .
Spectroscopic Detection : PO+ has been identified in mass spectra of phosphorus-containing plasmas, but its instability precludes isolation. In contrast, PO₃³− is readily characterized via NMR and X-ray crystallography .
Thermodynamic Stability : PO+ is less stable than PO₃³− due to charge-density effects. The latter’s resonance stabilization and hydration energy (−3,120 kJ/mol for PO₃³− vs. +900 kJ/mol for PO+) underscore this disparity .
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